molecular formula C16H15N3O4S2 B2852928 3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941993-07-3

3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2852928
CAS No.: 941993-07-3
M. Wt: 377.43
InChI Key: SYXQFTSFTRGBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold recognized for its significant potential in antibacterial research . This compound is of high interest for investigating new therapeutic strategies against multidrug-resistant Gram-positive bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Structurally related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA), a key polymer essential for bacterial growth, cell wall physiology, and virulence in S. aureus . The proposed mechanism involves the direct binding to the enzyme α-phosphoglucomutase (PgcA) and downregulation of phosphatidylglycerophosphate synthase (PgsA), disrupting membrane homeostasis . Compounds within this chemical class demonstrate potent in vitro activity (with MIC values as low as 0.25 µg/mL) and exhibit a low propensity for resistance development in bacteria, even after serial passaging . Furthermore, related molecules have shown efficacy in vivo, reducing bacterial load in a murine MRSA skin infection model . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-propan-2-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-10(2)25(21,22)12-6-3-5-11(9-12)14(20)17-16-19-18-15(23-16)13-7-4-8-24-13/h3-10H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXQFTSFTRGBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 1020977-86-9) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This compound features a complex structure that includes a benzamide core substituted with an isopropylsulfonyl group and a thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl moiety, which are known to enhance biological interactions.

The molecular formula of this compound is C17H17N3O4S2C_{17}H_{17}N_{3}O_{4}S_{2}, with a molecular weight of 391.5 g/mol. The structural characteristics contribute significantly to its biological activity.

PropertyValue
CAS Number1020977-86-9
Molecular FormulaC17H17N3O4S2
Molecular Weight391.5 g/mol

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of oxadiazole compounds exhibit broad-spectrum antibacterial properties. Specifically, studies have highlighted the efficacy of compounds similar to this compound against Neisseria gonorrhoeae , a significant Gram-negative pathogen associated with antibiotic resistance .

In vitro studies have demonstrated that related oxadiazole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium . These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

The proposed mechanism of action for this class of compounds often involves the inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways. The oxadiazole moiety is believed to play a crucial role in binding to target proteins within bacterial cells, disrupting their function and leading to cell death .

Study 1: Antibacterial Efficacy

A study conducted on various oxadiazole derivatives, including those structurally similar to this compound, reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values against pathogens such as E. coli and P. aeruginosa , revealing that certain derivatives exhibited comparable efficacy to traditional antibiotics like ampicillin .

Study 2: Toxicity Assessment

Another investigation assessed the toxicity of this compound using zebrafish embryos as a model organism. The results indicated that while the compound exhibited potent antimicrobial activity, it also displayed acceptable levels of cytotoxicity at therapeutic concentrations, indicating its potential for further development in clinical applications .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The presence of the oxadiazole and thiophene moieties in its structure suggests that it may exhibit various biological activities.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds can possess significant antimicrobial properties. In vitro studies have indicated that compounds featuring the oxadiazole ring exhibit activity against a range of pathogenic bacteria and fungi. For instance, a study demonstrated that similar oxadiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features may also contribute to anticancer activity. Oxadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted the effectiveness of similar compounds in targeting cancer cells by disrupting metabolic pathways essential for tumor growth .

Agricultural Applications

The compound's potential extends into agricultural sciences, particularly in developing novel pesticides or herbicides.

Pesticidal Activity

Research indicates that compounds containing thiophene and oxadiazole rings can serve as effective agrochemicals. These compounds have been evaluated for their ability to control pests and diseases affecting crops. For example, a related study found that thiophene-based compounds exhibited potent insecticidal activity against common agricultural pests .

Material Science Applications

The unique chemical structure of 3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide also lends itself to applications in materials science.

Organic Electronics

Research into organic electronic materials has identified oxadiazole derivatives as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these compounds can be tailored through structural modifications, enhancing their performance in electronic devices .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAntimicrobial AgentsActive against Staphylococcus aureus and E. coli
Anticancer AgentsInduces apoptosis in cancer cells
Agricultural SciencesPesticidesEffective against agricultural pests
Material ScienceOrganic ElectronicsPromising for OLEDs and OPVs

Case Study 1: Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy. The results indicated that certain modifications to the thiophene moiety enhanced antibacterial activity significantly compared to standard antibiotics .

Case Study 2: Agricultural Application

A field trial conducted on crops treated with thiophene-based pesticides revealed a marked reduction in pest populations with minimal impact on beneficial insects. This highlights the potential for developing environmentally friendly pest control solutions using derivatives like this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Key structural analogs differ in substituents on the benzamide ring, impacting physicochemical and pharmacological properties.

Compound Name Substituent on Benzamide Key Properties/Activities Reference
Target Compound 3-(Isopropylsulfonyl) Pending experimental data
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) None (Unsubstituted) Baseline activity; used as a reference
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) 4-Bromo Increased lipophilicity (log P ~3.5)
4-(Dipropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 4-(Dipropylsulfamoyl) Potential CA enzyme inhibition
LMM5 (Kioshima et al., 2018) 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans IC₅₀: 8.2 µM)
Compound 6a (C17H15N3O4S2) N-Sulfonyl ethylthio hCA II inhibition (Ki: 12.4 nM)

Key Observations :

  • The isopropylsulfonyl group introduces steric bulk and polarity compared to unsubstituted (25) or brominated (26) analogs, likely reducing log P and enhancing aqueous solubility.
  • Sulfonamide/sulfonyl derivatives (e.g., LMM5, Compound 6a) demonstrate enzyme inhibition (thioredoxin reductase, carbonic anhydrase), suggesting the target compound may share similar mechanisms .
Variations in the 1,3,4-Oxadiazole-Linked Moieties

The substituent at the 5-position of the oxadiazole ring influences target selectivity and potency.

Compound Name Oxadiazole-Linked Group Bioactivity Reference
Target Compound Thiophen-2-yl Unknown (hypothesized antifungal/CA inhibition)
LMM11 (Kioshima et al., 2018) Furan-2-yl Antifungal (C. albicans IC₅₀: 10.5 µM)
Compound 6 (Trifluoromethyl-substituted) Tetrahydronaphthalen-2-yl Ca²⁺/calmodulin inhibition (IC₅₀: 0.7 µM)
Compound 22 (3-Methoxy-substituted) Dihydrobenzo[d][1,4]dioxin-6-yl Moderate enzyme inhibition

Key Observations :

  • Thiophene (target compound) vs.
  • Bulky groups (e.g., tetrahydronaphthalenyl in Compound 6) correlate with improved enzyme inhibition, suggesting steric optimization is critical .
Pharmacokinetic and Druglikeness Comparisons

Lipinski’s Rule of Five compliance is critical for oral bioavailability:

Compound Name Molecular Weight log P H-Bond Donors H-Bond Acceptors Compliance Reference
Target Compound (Hypothesized) ~435 Da ~2.8 2 8 Yes
Compound 3 (Lipinski-compliant) 398 Da 3.1 2 7 Yes
Compound 4 (Non-compliant) 525 Da 5.3 1 9 No
LMM5 ~550 Da ~3.5 2 9 Borderline

Key Observations :

  • The target compound’s isopropylsulfonyl group may lower log P compared to non-polar substituents (e.g., bromo in Compound 26), improving compliance .
  • Higher molecular weight in sulfonamide derivatives (e.g., LMM5) may limit bioavailability, necessitating further optimization .

Research Findings and Mechanistic Insights

  • Antifungal Activity : Sulfonamide-containing oxadiazoles (e.g., LMM5, LMM11) inhibit thioredoxin reductase in C. albicans, suggesting the target compound’s isopropylsulfonyl group may confer similar activity .
  • Enzyme Inhibition : Sulfonyl/sulfonamide groups (as in Compound 6a) interact with catalytic zinc in hCA II, implying the target compound could target metalloenzymes .
  • Synthetic Feasibility : The target compound’s synthesis likely follows general oxadiazole coupling methods (e.g., using 3-isopropylsulfonylbenzoic acid and 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine), similar to protocols in .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 3-(isopropylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis involves sequential functionalization:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a thiohydrazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Sulfonylation at the benzamide position using isopropylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Step 3 : Coupling the thiophene moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
    Optimization : Monitor reaction progress using thin-layer chromatography (TLC) to ensure intermediate purity . Adjust solvent polarity (e.g., dichloromethane for solubility vs. acetonitrile for reactivity) to maximize yield .

Basic: How is the structure of this compound validated post-synthesis?

  • X-ray crystallography : Resolves 3D conformation, confirming the oxadiazole-thiophene linkage and isopropylsulfonyl orientation .
  • NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., thiophene β-H at δ 7.2–7.4 ppm) and confirm amide bond formation (N–H at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and oxadiazole groups .

Advanced: What mechanistic insights explain the oxadiazole ring formation during synthesis?

The cyclization step likely proceeds via a thiohydrazide intermediate , where dehydration agents (e.g., POCl₃) facilitate intramolecular nucleophilic attack, forming the oxadiazole ring. Computational studies suggest a six-membered transition state with partial positive charge on the carbonyl carbon, stabilized by electron-withdrawing groups (e.g., sulfonyl) . Competing pathways, such as thiadiazole formation, are suppressed by optimizing reaction pH and temperature .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structural analogs?

Discrepancies arise from substituent effects (e.g., thiophene vs. phenyl rings) or assay conditions. For example:

  • Thiophene-containing analogs (e.g., in ) show enhanced π-π stacking with biological targets compared to phenyl derivatives, altering IC₅₀ values .
  • Assay variability : Differences in solvent (DMSO vs. aqueous buffers) or cell lines can modulate apparent activity. Normalize data using internal controls (e.g., reference inhibitors) and replicate across multiple models .

Advanced: What pharmacological targets are hypothesized for this compound?

  • Enzyme inhibition : The oxadiazole and sulfonyl groups may target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens, analogous to nitazoxanide derivatives .
  • Kinase interactions : The thiophene moiety could act as a ATP-binding site competitor in kinase assays, similar to reported thiazole-based inhibitors .

Advanced: How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Use crystal structures (e.g., PFOR from ) to predict binding poses. The isopropylsulfonyl group may occupy hydrophobic pockets, while the oxadiazole-thiophene system engages in hydrogen bonding .
  • QSAR models : Correlate substituent electronegativity (e.g., CF₃ vs. OCH₃) with bioactivity trends to prioritize synthetic targets .

Advanced: What structural modifications enhance solubility without compromising activity?

  • Polar substituents : Introduce methoxy or morpholino groups at the benzamide para-position to improve aqueous solubility (logP reduction by ~0.5 units) .
  • Prodrug strategies : Temporarily mask the sulfonyl group as a phosphate ester, cleaved in vivo by phosphatases .

Basic: How is reaction purity assessed at each synthetic step?

  • TLC : Monitor spot resolution using silica plates (hexane:ethyl acetate, 3:1) and UV visualization .
  • HPLC : Quantify purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced: How to address contradictory spectral data in structural elucidation?

  • Dynamic effects : Rotamers or tautomers (e.g., amide vs. imidic acid forms) can split NMR signals. Use variable-temperature NMR to coalesce peaks .
  • Crystallographic validation : Resolve ambiguous NOEs or coupling constants with X-ray data .

Advanced: What strategies optimize bioactivity against resistant strains?

  • Hybrid analogs : Combine the oxadiazole core with fluoroquinolone pharmacophores to target DNA gyrase and PFOR simultaneously .
  • Metallocomplexation : Coordinate the sulfonyl group with transition metals (e.g., Cu²⁺) to enhance membrane permeability and redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.